molecular formula C10H11ClN2O4 B126307 N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine CAS No. 65567-29-5

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine

Cat. No. B126307
CAS RN: 65567-29-5
M. Wt: 258.66 g/mol
InChI Key: LNQXFAOBVQSPCZ-UHFFFAOYSA-N
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Description

“N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine” is a chemical compound with the molecular formula C10H11ClN2O4 . It is also known by other names such as "2-(4-AMINO-5-CHLORO-2-METHOXYBENZAMIDO)ACETIC ACID" .


Molecular Structure Analysis

The molecular structure of “N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine” consists of a benzene ring substituted with an amino group, a chloro group, and a methoxy group. The benzene ring is also attached to a glycine moiety via a carbonyl group .


Physical And Chemical Properties Analysis

“N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine” has a molecular weight of 258.66 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 4. Its exact mass and monoisotopic mass are 258.0407345 g/mol. It has a topological polar surface area of 102 Ų. It has a heavy atom count of 17 .

properties

IUPAC Name

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-17-8-3-7(12)6(11)2-5(8)10(16)13-4-9(14)15/h2-3H,4,12H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQXFAOBVQSPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569840
Record name N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine

CAS RN

65567-29-5
Record name N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINO-5-CHLORO-2-METHOXYBENZOYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7FY6J5GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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